molecular formula C15H18O2 B8435176 6-(2-Cyclopropylethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

6-(2-Cyclopropylethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B8435176
M. Wt: 230.30 g/mol
InChI Key: DGOJABHVLQLVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Cyclopropylethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

6-(2-cyclopropylethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H18O2/c16-15-3-1-2-12-10-13(6-7-14(12)15)17-9-8-11-4-5-11/h6-7,10-11H,1-5,8-9H2

InChI Key

DGOJABHVLQLVPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCC3CC3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone (1.0 g, 6.0 mmol), 2-cyclopropylethanol (640 mg, 7.0 mmol) and triphenylphosphine (3.25 g, 12 mmol) in THF (100 mL) was added DEAD (2.13 g, 12 mmol) at 0° C. The reaction was stirred at rt overnight. The solution was concentrated and purified by silica gel chromatography (PE:EtOAc=12:1) to give 470 mg (33%) of the title compound as a red oil. 1H NMR (300 MHz, CDCl3): δ 0.13-0.15 (2H, m), 0.50-0.52 (2H, m), 0.86-0.93 (1H, m), 1.68-1.74 (2H, m), 2.11-2.15 (2H, m), 2.64 (2H, t, J=6.3 Hz), 2.93 (2H, t, J=6.0 Hz), 4.10 (2H, t, J=6.6 Hz), 6.73 (1H, s), 6.83 (1H, dd, J=2.4, 8.7 Hz), 8.02 (1H, d, J=8.7 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
2.13 g
Type
reactant
Reaction Step Two
Yield
33%

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